N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine
Description
N-[1-(5-Methylfuran-2-yl)ethyl]cyclohexanamine is a secondary amine featuring a cyclohexylamine backbone substituted with a 1-(5-methylfuran-2-yl)ethyl group. The furan ring, a heteroaromatic moiety with oxygen as the heteroatom, introduces distinct electronic and steric properties. This compound is structurally analogous to several cyclohexanamine derivatives, which vary in their substituents (e.g., thiophene, phenyl, or halogenated aryl groups).
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine |
InChI |
InChI=1S/C13H21NO/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3 |
InChI Key |
HUNUYRAANRUHAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine typically involves the reaction of cyclohexanamine with a suitable precursor of the 5-methylfuran-2-yl ethyl group. One common method involves the alkylation of cyclohexanamine with 1-(5-methylfuran-2-yl)ethan-1-ol under acidic or basic conditions to form the desired product. The reaction conditions may vary, but typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Purification steps, including distillation and recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below highlights key structural and synthetic differences between N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine and its analogs:
Notes:
- The 5-methylfuran substituent provides moderate electron-donating effects due to the oxygen atom, contrasting with the electron-withdrawing chlorine in the thiophene analog .
- Methoxy groups (e.g., N-(1-methoxypropan-2-yl)cyclohexanamine) enhance solubility in polar solvents compared to aromatic analogs .
Physicochemical and Spectral Properties
- Boiling Points :
- Spectral Data :
- N-(1-Methoxypropan-2-yl)cyclohexanamine () shows distinct ¹H NMR signals at δ 3.35 (methoxy group) and δ 2.70 (cyclohexyl protons), with HRMS confirming the molecular ion peak at m/z 171.3 .
- Thiophene analogs () would exhibit characteristic ¹H NMR shifts for aromatic protons (δ 6.5–7.5) and chlorine-induced deshielding .
Biological Activity
N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of this compound typically involves the alkylation of cyclohexanamine with 1-(5-methylfuran-2-yl)ethan-1-ol. This reaction can be performed under acidic or basic conditions, often using solvents like ethanol or methanol, and catalysts such as sulfuric acid or sodium hydroxide. In industrial settings, continuous flow processes are preferred for higher yields and purity, with automated reactors controlling reaction parameters meticulously.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various cellular processes. Although specific molecular pathways remain to be fully elucidated, preliminary studies suggest it may affect neurotransmitter systems and exhibit neuroprotective properties.
Pharmacological Properties
This compound has been investigated for various pharmacological effects:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties, which could contribute to neuroprotection.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like neurodegenerative diseases.
Toxicity Profile
The safety profile of this compound has been assessed through various toxicity tests. Key findings include:
- Acute Toxicity : In animal studies, the compound demonstrated an oral NOAEL (No Observed Adverse Effect Level) of 320 mg/kg/day over 28 days .
- Genotoxicity : Tests for reverse mutation and chromosomal abnormalities returned negative results, indicating a low risk for genetic damage .
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic contexts:
- Neuroprotection in Animal Models : A study conducted on rodent models showed that administration of this compound reduced markers of oxidative stress in brain tissues, suggesting a protective effect against neurodegeneration .
- Synthesis and Evaluation of Derivatives : Research on related compounds has demonstrated enhanced biological activities when structural modifications were made. For instance, derivatives with additional functional groups showed improved anti-inflammatory and antioxidant activities compared to the parent compound .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | This compound |
| Synthesis Method | Alkylation reaction with cyclohexanamine |
| NOAEL | 320 mg/kg/day (oral, rat) |
| Genotoxicity | Negative for reverse mutation and chromosomal abnormalities |
| Antioxidant Activity | Significant (based on structure-related studies) |
| Neuroprotective Effects | Evident in rodent models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
